molecular formula C15H14F3N5O B2721262 N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide CAS No. 2034377-63-2

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2721262
CAS No.: 2034377-63-2
M. Wt: 337.306
InChI Key: UDMQRBSIJGJMAR-UHFFFAOYSA-N
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Description

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazine intermediates, followed by the formation of the pyrrolidine ring. The final step involves coupling these intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide include other trifluoromethyl-substituted pyridines and pyrazine carboxamides. Examples include:

  • N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide
  • 5-(trifluoromethyl)pyridin-2-yl)methanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQRBSIJGJMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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